2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol compound.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.
Condensation Reaction: Finally, the condensation of the hydrazide with 2,4,6-trimethoxybenzaldehyde under acidic or basic conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A simpler analog with similar structural features but lacking the trimethoxyphenyl group.
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: Another analog that lacks the benzothiazole ring.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
303107-41-7 |
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Molecular Formula |
C19H19N3O4S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-24-12-8-15(25-2)13(16(9-12)26-3)10-20-22-18(23)11-27-19-21-14-6-4-5-7-17(14)28-19/h4-10H,11H2,1-3H3,(H,22,23)/b20-10+ |
InChI Key |
UWFGGHVREILHLH-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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